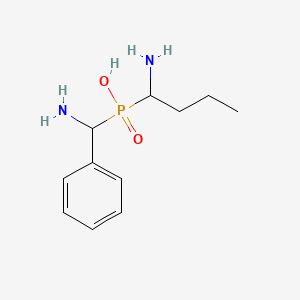
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- is a specialized organophosphorus compound. Organophosphorus compounds are widely studied due to their diverse applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, features both aminobutyl and aminophenylmethyl groups attached to the phosphinic acid moiety, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- typically involves the reaction of phosphinic acid derivatives with appropriate amine precursors. One common method might include the reaction of a phosphinic acid chloride with 1-aminobutane and aminophenylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of aminophosphinic acid derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a ligand in coordination chemistry or as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Industry: It could be used in the production of specialized materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinic acid, P-(1-aminobutyl)-P-(methylphenylmethyl)-
- Phosphinic acid, P-(1-aminopropyl)-P-(aminophenylmethyl)-
Uniqueness
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- is unique due to its specific combination of aminobutyl and aminophenylmethyl groups. This structural uniqueness may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
918329-90-5 |
|---|---|
Formule moléculaire |
C11H19N2O2P |
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
1-aminobutyl-[amino(phenyl)methyl]phosphinic acid |
InChI |
InChI=1S/C11H19N2O2P/c1-2-6-10(12)16(14,15)11(13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6,12-13H2,1H3,(H,14,15) |
Clé InChI |
NCVDTFWXKFYQKU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(N)P(=O)(C(C1=CC=CC=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine](/img/structure/B12625180.png)
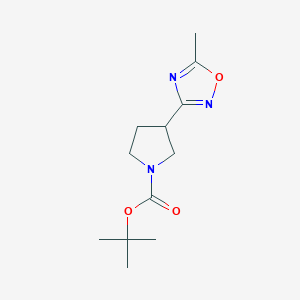

![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
![1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12625199.png)

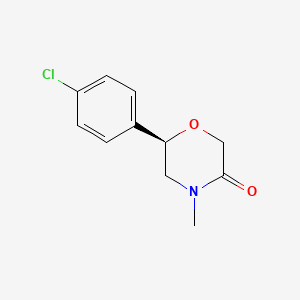
![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12625232.png)
![(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one](/img/structure/B12625235.png)
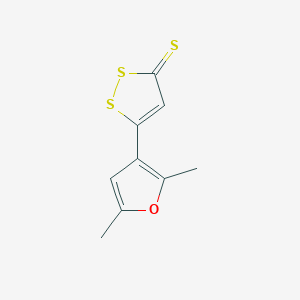
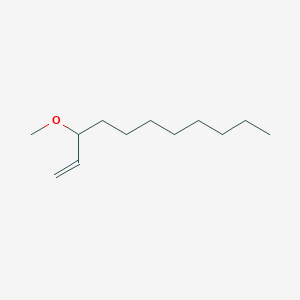
![2-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12625248.png)
![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)
